molecular formula C19H16ClN5O2 B4332406 N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide CAS No. 893766-34-2

N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B4332406
CAS No.: 893766-34-2
M. Wt: 381.8 g/mol
InChI Key: OQNMCOGYYMBWCI-UHFFFAOYSA-N
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Description

This compound features a 1,2,5-oxadiazole (oxadiazole) core substituted with a benzimidazole moiety bearing a 3-chlorobenzyl group at position 1 and a propanamide group at position 2. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. The benzimidazole-oxadiazole hybrid structure enhances stability and target specificity, while the 3-chlorobenzyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-2-16(26)22-18-17(23-27-24-18)19-21-14-8-3-4-9-15(14)25(19)11-12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMCOGYYMBWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122289
Record name Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893766-34-2
Record name Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893766-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar benzimidazole derivatives possess potent activity against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is believed to differ from traditional antibiotics, suggesting a novel approach to combat bacterial infections.

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various benzimidazole-based compounds that showed cytotoxic effects against cancer cell lines. The compounds induced apoptosis and inhibited cell proliferation, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been explored. Compounds similar to N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide have been shown to inhibit inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. This computational approach aids in understanding the interactions at the molecular level and assists in designing more effective derivatives with enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzimidazole derivatives against MRSA. The results indicated that compounds structurally similar to this compound exhibited MIC values comparable to standard antibiotics like Vancomycin .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, researchers synthesized a series of benzimidazole derivatives and tested their effects on various cancer cell lines. One derivative demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes, inhibiting their activity. The chlorobenzyl group and oxadiazole ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Key Structural Features Biological Implications References
N-{4-[1-(3-Chlorobenzyl)-1H-Benzimidazol-2-yl]-1,2,5-Oxadiazol-3-yl}Propanamide (Target Compound) - Oxadiazole core fused with benzimidazole
- 3-Chlorobenzyl substituent
- Propanamide chain
Enhanced enzyme inhibition (e.g., β-tubulin polymerization), improved metabolic stability
N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]Propanamide - Oxadiazole core
- 4-Chlorophenyl substituent
- Propanamide chain
Reduced steric hindrance compared to benzimidazole derivatives; moderate antimicrobial activity
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Propanamide - Oxadiazole core
- 3,4-Dimethoxyphenyl group
- Propanamide chain
Increased solubility due to methoxy groups; potential CNS activity
N-{4-[1-(Cyanomethyl)-1H-1,3-Benzodiazol-2-yl]-1,2,5-Oxadiazol-3-yl}Acetamide - Oxadiazole core fused with benzodiazole
- Cyanomethyl substituent
- Acetamide chain
Higher electrophilicity due to nitrile group; possible cytotoxicity
3-(3-Chlorophenyl)-N-[(3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl]Propanamide - Isoxazole-oxadiazole hybrid
- 3-Chlorophenyl group
- Propanamide chain
Dual heterocyclic system may improve binding to kinase targets

Key Differences in Bioactivity

  • Benzimidazole vs. Triazole Derivatives : Compounds with triazole rings (e.g., 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-One) exhibit broader-spectrum antimicrobial activity but lower metabolic stability compared to the target compound’s benzimidazole-oxadiazole system .
  • Chlorophenyl Positioning : The 3-chlorobenzyl group in the target compound enhances steric interactions with hydrophobic enzyme pockets (e.g., β-tubulin), whereas 4-chlorophenyl analogs (e.g., N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]Propanamide) show weaker binding due to reduced spatial compatibility .
  • Methoxy vs. Chloro Substituents : Methoxy groups (e.g., N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Propanamide) improve aqueous solubility but reduce target affinity compared to the chloro substituent’s electron-withdrawing effects .

Biological Activity

N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzimidazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the 3-chlorobenzyl group enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with various cellular targets, including enzymes and growth factors involved in cancer proliferation.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC). These interactions can lead to reduced cell proliferation and induced apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibited cytotoxic effects against various cancer cell lines. For instance, compounds tested against HCC827 and NCI-H358 cells showed IC50 values indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

Antimicrobial Activity

The benzimidazole derivatives have also shown promise as antimicrobial agents. The structural features contribute to their ability to inhibit bacterial growth.

  • In Vitro Studies : A variety of synthesized benzimidazole compounds have been evaluated for their antibacterial and antifungal activities. Notably, some compounds demonstrated efficacy comparable to established antibiotics against resistant strains .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound XMRSA0.78 μg/mL
Compound YE. coli1.50 μg/mL

Structural Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole and benzimidazole rings can significantly impact biological activity. For example:

  • Chlorine Substituents : The presence of chlorine at specific positions enhances the cytotoxicity against cancer cells.
  • Hybridization with Other Pharmacophores : Combining oxadiazole with other active groups has resulted in compounds with improved bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

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